N-(1-amino-3-methyl-1-oxobutan-2-yl)-2-(cyclohexylmethyl)indazole-3-carboxamide
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Overview
Description
AB-CHMINACA 2’-indazole isomer is a synthetic cannabinoid that is structurally related to AB-FUBINACA. It is an isomer of AB-CHMINACA, where the cyclohexylmethyl moiety is attached at the 2 position of the indazole group, rather than at the 1 position . This compound is primarily used in forensic and research applications .
Preparation Methods
The synthesis of AB-CHMINACA 2’-indazole isomer involves several steps. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with an indazole derivative.
Alkylation: The indazole derivative undergoes alkylation to introduce the cyclohexylmethyl group at the 2 position.
Amidation: The alkylated product is then subjected to amidation to introduce the carboxamide group at the 3 position.
Purification: The final product is purified using techniques such as chromatography to obtain the desired isomer
Chemical Reactions Analysis
AB-CHMINACA 2’-indazole isomer undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the indazole ring, often using halogenating agents or nucleophiles
Scientific Research Applications
AB-CHMINACA 2’-indazole isomer is used in various scientific research applications, including:
Mechanism of Action
AB-CHMINACA 2’-indazole isomer exerts its effects by acting as an agonist at cannabinoid receptors, specifically the central cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). The compound binds to these receptors, mimicking the effects of endogenous cannabinoids and leading to various physiological and psychoactive effects .
Comparison with Similar Compounds
AB-CHMINACA 2’-indazole isomer is similar to other synthetic cannabinoids such as AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA. its unique structural feature is the attachment of the cyclohexylmethyl group at the 2 position of the indazole ring, which distinguishes it from its isomers and other related compounds .
Similar Compounds
- AB-FUBINACA
- AB-PINACA
- 5F-AB-PINACA
- MN-18
Properties
Molecular Formula |
C20H28N4O2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-2-(cyclohexylmethyl)indazole-3-carboxamide |
InChI |
InChI=1S/C20H28N4O2/c1-13(2)17(19(21)25)22-20(26)18-15-10-6-7-11-16(15)23-24(18)12-14-8-4-3-5-9-14/h6-7,10-11,13-14,17H,3-5,8-9,12H2,1-2H3,(H2,21,25)(H,22,26) |
InChI Key |
TVVJYCKLTAMJFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=C2C=CC=CC2=NN1CC3CCCCC3 |
Origin of Product |
United States |
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